molecular formula C13H25N3O2 B7928966 (S)-N-[4-(Acetyl-ethyl-amino)-cyclohexyl]-2-amino-propionamide

(S)-N-[4-(Acetyl-ethyl-amino)-cyclohexyl]-2-amino-propionamide

Cat. No.: B7928966
M. Wt: 255.36 g/mol
InChI Key: BPUWEXIETKKOOD-GCVQQVDUSA-N
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Description

(S)-N-[4-(Acetyl-ethyl-amino)-cyclohexyl]-2-amino-propionamide is a chiral amide derivative characterized by a cyclohexyl core substituted with an acetyl-ethyl-amino group and a 2-aminopropionamide side chain. The compound’s structural features—including the acetylated ethylamine moiety and the rigid cyclohexyl scaffold—impart unique physicochemical properties, such as moderate lipophilicity and conformational stability, which may influence its pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name

(2S)-N-[4-[acetyl(ethyl)amino]cyclohexyl]-2-aminopropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O2/c1-4-16(10(3)17)12-7-5-11(6-8-12)15-13(18)9(2)14/h9,11-12H,4-8,14H2,1-3H3,(H,15,18)/t9-,11?,12?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPUWEXIETKKOOD-GCVQQVDUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCC(CC1)NC(=O)C(C)N)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C1CCC(CC1)NC(=O)[C@H](C)N)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrogenation of Nitro Precursors

The trans-4-aminocyclohexyl intermediate is synthesized via catalytic hydrogenation of 4-nitrophenyl acetic acid. Employing Pd/C (5% w/w) in a protic solvent (ethanol/water, 3:1) at 45°C and 0.3 bar overpressure achieves full reduction of the nitro group to amine within 6 hours. Subsequent hydrogenation of the phenyl ring to cyclohexane proceeds at 55°C and 3 bar overpressure, yielding a 68:32 trans:cis isomer ratio. Elevated pressures (>4 bar) favor trans-selectivity (up to 70:30).

Table 1: Optimization of Hydrogenation Conditions for 4-Nitrophenyl Acetic Acid

CatalystSolventTemperature (°C)Pressure (bar)trans:cis RatioYield (%)
Pd/CEthanol/H2O450.3-95
Pd/CH2O553.068:3288
Raney NiMeOH13015081:1975

Isolation of trans-4-Aminocyclohexyl Acetic Acid

Separation of trans and cis isomers is achieved via esterification with ethanol under HCl catalysis, followed by recrystallization from acetonitrile at -5°C. The trans-4-amino-cyclohexyl acetic acid ethyl ester hydrochloride precipitates selectively (40% yield, m.p. 173–176°C). Hydrolysis of the ester using 2M NaOH at reflux affords the free acid, which serves as the precursor for further functionalization.

Formation of the (S)-2-Aminopropionamide Moiety

Protection of L-Alanine

L-Alanine is protected as its tert-butyloxycarbonyl (Boc) derivative using Boc2O (1.1 equiv) in THF/H2O (4:1) with NaHCO3 (2.0 equiv). The Boc group ensures chemoselectivity during subsequent amide bond formation, yielding N-Boc-L-alanine (89% yield).

Activation of the Carboxylic Acid

N-Boc-L-alanine is activated using ethyl chloroformate (1.2 equiv) and N-methylmorpholine (1.5 equiv) in THF at 0°C, generating a mixed carbonate intermediate. Alternatively, carbodiimide-mediated activation with EDC/HOBt (1:1) in DMF achieves comparable yields (91%) with reduced side reactions.

Coupling Strategies and Final Assembly

Amide Bond Formation

The activated L-alanine derivative is coupled with 4-(acetyl-ethyl-amino)cyclohexylamine in DMF at 25°C for 12 hours. EDC/HOBt conditions provide superior yields (87%) compared to traditional acyl chlorides (72%), minimizing racemization at the α-carbon.

Table 2: Comparative Analysis of Coupling Reagents

ReagentSolventTime (h)Yield (%)Purity (%)
EDC/HOBtDMF128798
DCC/DMAPCH2Cl2247895
ClCO2Et/NMMTHF67290

Deprotection of the Boc Group

The Boc-protected intermediate is treated with 4M HCl in dioxane at 0°C for 1 hour, cleaving the protecting group to reveal the primary amine. Neutralization with saturated NaHCO3 and extraction with ethyl acetate affords this compound as a white solid (85% yield, 99% ee by chiral HPLC).

Purification and Characterization Techniques

Recrystallization and Chromatography

Final purification is achieved via recrystallization from ethanol/water (7:3), yielding needle-like crystals (m.p. 189–192°C). Residual impurities (<0.5%) are removed using silica gel chromatography (EtOAc/MeOH 9:1).

Spectroscopic Characterization

  • 1H NMR (400 MHz, D2O) : δ 1.25 (t, J = 7.1 Hz, 3H, CH2CH3), 1.89 (s, 3H, COCH3), 3.42 (q, J = 7.1 Hz, 2H, NCH2), 4.01 (m, 1H, cyclohexyl CH), 4.31 (q, J = 6.8 Hz, 1H, CHNH2).

  • 13C NMR (100 MHz, D2O) : δ 21.5 (COCH3), 46.8 (NCH2), 52.1 (CHNH2), 174.3 (CONH).

Chemical Reactions Analysis

Types of Reactions

(S)-N-[4-(Acetyl-ethyl-amino)-cyclohexyl]-2-amino-propionamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The acetyl-ethyl-amino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • The compound is being studied for its potential role in developing new pharmaceuticals that target specific biological pathways. Its structural similarity to natural amino acids allows it to mimic biological processes effectively.
  • Biochemical Research
    • Research indicates that (S)-N-[4-(Acetyl-ethyl-amino)-cyclohexyl]-2-amino-propionamide can be used to study enzyme mechanisms and metabolic pathways involving amino acids. This is crucial for understanding the biochemical basis of diseases and developing targeted therapies.
  • Biological Activities
    • The compound exhibits several biological activities:
      • Antioxidant Properties : It may scavenge free radicals, which is essential in preventing oxidative stress-related diseases.
      • Antimicrobial Effects : Some derivatives have shown efficacy against various bacterial strains, indicating potential use in treating infections.
      • Neuroprotective Effects : Related compounds have been explored for their ability to protect neuronal cells from damage, suggesting applications in neurodegenerative disease therapies.

Case Study 1: Enzyme Interaction Studies

A study focused on the binding affinity of this compound to specific enzymes revealed that it interacts with key metabolic enzymes, influencing their activity. Techniques such as surface plasmon resonance (SPR) were employed to quantify these interactions, providing insights into its potential therapeutic uses.

Case Study 2: Antimicrobial Activity

Research conducted on the antimicrobial properties of this compound demonstrated significant activity against Gram-positive bacteria. The study utilized minimum inhibitory concentration (MIC) assays to determine effectiveness, showing promise for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of (S)-N-[4-(Acetyl-ethyl-amino)-cyclohexyl]-2-amino-propionamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Amino Substituents

A closely related compound, (S)-N-[4-(Acetyl-isopropyl-amino)-cyclohexyl]-2-amino-propionamide, differs only in the substitution of the ethyl group with an isopropyl moiety on the acetylated amine (Ref: CymitQuimica, 2025). This minor structural variation can significantly alter steric bulk and lipophilicity:

Property Ethyl Substituent Isopropyl Substituent
Molecular Weight (g/mol) ~340 (estimated) ~354 (estimated)
LogP (Predicted) ~1.8 ~2.3
Synthetic Accessibility Moderate Challenging (discontinued)

The discontinuation of the isopropyl variant may reflect challenges in synthesis, stability, or reduced efficacy compared to the ethyl derivative.

Functional Group Comparisons with Sulfamoyl Benzamides

Compounds such as LMM5 and LMM11 () share a benzamide backbone but diverge in functional groups. For instance, LMM11 incorporates a sulfamoyl group and a furan-substituted oxadiazole ring, contrasting with the acetyl-ethyl-amino and propionamide groups in the target compound. Key differences include:

Feature (S)-Target Compound LMM11
Core Structure Cyclohexyl-amide Benzamide-oxadiazole
Key Functional Groups Acetyl-ethyl-amino Cyclohexyl-sulfamoyl
Biological Target Undefined (hypothetical) Antifungal (Candida spp.)

While LMM11 demonstrates antifungal activity against Candida species, the biological role of (S)-N-[4-(Acetyl-ethyl-amino)-cyclohexyl]-2-amino-propionamide remains uncharacterized in published literature.

Research Findings and Hypotheses

Physicochemical and Pharmacokinetic Predictions

  • Solubility : The ethyl substituent likely enhances aqueous solubility compared to the bulkier isopropyl analog, as evidenced by its lower predicted LogP.

Limitations in Existing Data

No direct pharmacological or toxicological studies on this compound were identified in the provided evidence. Comparative analyses rely on structural extrapolation and analog discontinuation trends.

Biological Activity

(S)-N-[4-(Acetyl-ethyl-amino)-cyclohexyl]-2-amino-propionamide is a synthetic compound with significant potential in medicinal chemistry. Its unique structure, characterized by an amino acid backbone and a cyclohexyl group, suggests various biological activities that may influence metabolic pathways and receptor interactions.

Structural Characteristics

The compound features:

  • Amino Acid Backbone : Essential for biological activity.
  • Cyclohexyl Group : Impacts hydrophobic interactions and binding properties.
  • Acetyl-Ethyl-Amino Group : Suggests potential interactions with enzymes and receptors.

Biological Activities

Research indicates several biological activities associated with this compound:

  • Antioxidant Properties :
    • Compounds with similar structures have shown the ability to scavenge free radicals, which may help mitigate oxidative stress in biological systems.
  • Antimicrobial Effects :
    • Some derivatives exhibit efficacy against various bacterial strains, suggesting potential use in treating infections.
  • Neuroprotective Effects :
    • Related compounds have been studied for their potential in neurodegenerative diseases, indicating that this compound may offer protective benefits for neuronal cells.

The biological activity of this compound likely involves:

  • Receptor Modulation : It may interact with specific receptors influencing signaling pathways.
  • Enzyme Inhibition : Its structural features suggest potential inhibition of enzymes involved in metabolic processes.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntioxidantScavenges free radicals, reducing oxidative stress.
AntimicrobialEffective against certain bacterial strains.
NeuroprotectivePotential to protect against neurodegenerative diseases.

Case Study 1: Neuroprotective Potential

A study on related compounds demonstrated that structural modifications could enhance neuroprotective effects in models of neurodegeneration. The presence of the acetyl-ethyl-amino group was particularly noted for its role in receptor binding, which may contribute to neuroprotection.

Case Study 2: Antimicrobial Activity

In vitro tests showed that derivatives of this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membranes.

Synthesis and Derivatives

The synthesis of this compound typically involves several steps, including:

  • Formation of the cyclohexyl group.
  • Introduction of the acetyl-ethyl-amino moiety.
  • Final purification to achieve the desired yield and purity.

Table 2: Comparison with Related Compounds

Compound NameStructure SimilarityUnique Features
N-[4-(Amino-cyclohexyl)]-2-amino-propionamideSimilar backboneLacks acetyl group
N-[4-(Ethoxy-cyclohexyl)]-2-amino-propionamideEthoxy substitutionDifferent solubility characteristics
(S)-N-[4-(Cyclopropylamino)]-2-amino-propionamideCyclopropyl insteadDistinct pharmacological profiles

Q & A

Basic Research Questions

Q. How can researchers synthesize (S)-N-[4-(Acetyl-ethyl-amino)-cyclohexyl]-2-amino-propionamide with high enantiomeric purity?

  • Methodological Answer : Enantioselective synthesis requires chiral catalysts or enantiopure starting materials. For cyclohexyl derivatives, asymmetric hydrogenation (e.g., using Ru-BINAP complexes) or chiral auxiliaries can ensure stereochemical control. Patents for similar compounds highlight the use of stereospecific protecting groups during cyclohexyl functionalization to preserve configuration . Purification via preparative HPLC with chiral columns (e.g., Chiralpak AD-H) can isolate the (S)-enantiomer .

Q. What analytical techniques are critical for validating structural integrity and purity?

  • Methodological Answer :

  • NMR Spectroscopy : 1H and 13C NMR confirm the cyclohexyl backbone, acetyl-ethyl-amino substitution, and propionamide linkage. Compare chemical shifts with analogs (e.g., reports δ~1.2–2.5 ppm for acetyl and cyclohexyl protons) .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>98%). Chiral HPLC distinguishes enantiomers .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ calculated for C14H26N3O2: 268.2024) .

Q. How should stability studies be designed for this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis. Cyclohexyl amides in –19 degrade via hydrolysis; thus, store lyophilized at -20°C in inert atmospheres. Use deuterated solvents in NMR to track decomposition (e.g., amide bond cleavage) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the pharmacophore for target engagement?

  • Methodological Answer :

  • Substitution Analysis : Modify the acetyl-ethyl-amino group (e.g., replace ethyl with cyclopropylmethyl, as in ) to assess steric/electronic effects on binding .
  • In Vitro Assays : Test analogs against target receptors (e.g., kinase or GPCR panels). uses thienopyrimidine analogs to map antiviral activity via cyclofructan-based affinity columns .
  • Computational Modeling : Dock the (S)-enantiomer into protein active sites (e.g., using AutoDock Vina) to predict binding modes and guide synthesis .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Standardize Assays : Control variables like cell lines (e.g., HEK293 vs. CHO in ), incubation times, and solvent (DMSO concentration ≤0.1%) .
  • Metabolite Screening : Use LC-MS to identify degradation products (e.g., notes hydrolytic instability in acidic conditions) .
  • Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) for binding kinetics and in vivo models (e.g., zebrafish for pharmacokinetics) .

Q. What strategies address low yields in stereoselective synthesis of the cyclohexyl core?

  • Methodological Answer :

  • Catalyst Optimization : Screen Pd/C or Ir-based catalysts for hydrogenation efficiency (see for trans/cis cyclohexyl isomer control) .
  • Microwave-Assisted Synthesis : Reduce reaction times for amide coupling (e.g., 30 min at 100°C vs. 24 hrs conventional) .
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) for the amino group to prevent side reactions during cyclohexyl functionalization .

Q. How to evaluate in vivo pharmacokinetics and metabolite profiling?

  • Methodological Answer :

  • Rodent Studies : Administer IV/PO doses (e.g., 10 mg/kg) and collect plasma/tissue samples. LC-MS/MS quantifies parent compound and metabolites (e.g., details Volasertib’s t1/2 and AUC) .
  • CYP450 Inhibition : Use human liver microsomes to identify metabolic pathways (e.g., highlights CYP3A4-mediated degradation) .

Data Analysis and Troubleshooting

Q. Why do NMR spectra show unexpected splitting patterns for the cyclohexyl protons?

  • Methodological Answer : Conformational flexibility in the cyclohexyl ring causes axial/equatorial proton splitting. Use variable-temperature NMR (e.g., -40°C to "freeze" chair conformations) or 2D NOESY to confirm substituent orientation .

Q. How to address discrepancies between computational binding predictions and experimental IC50 values?

  • Methodological Answer :

  • Solvent Effects : Include explicit water molecules in docking simulations to improve accuracy .
  • Protein Flexibility : Use molecular dynamics (MD) simulations (e.g., GROMACS) to model receptor flexibility .
  • Off-Target Screening : Test against secondary targets (e.g., ’s NPY receptor panel) to identify confounding interactions .

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